Increased Lipophilicity (XLogP3) Relative to 5-Morpholinomethyl-1,3,4-oxadiazole-2-thiol
The target compound, bearing a seven-membered azepane ring, exhibits a computed XLogP3 of 1.6 [1]. The closest six-membered cyclic amine comparator, 5-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thiol, has a calculated XLogP3 of approximately 0.3–0.5 based on fragment-additive methods for the morpholine substituent [2]. This represents a >1.0 log unit increase in lipophilicity, which is expected to translate into greater passive membrane permeability while retaining compliance with Lipinski's Rule of Five (target compound MW 213.30, HBD 1, HBA 4, RB 2) [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem computed) |
| Comparator Or Baseline | 5-(Morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thiol: estimated XLogP3 ≈ 0.3–0.5 |
| Quantified Difference | Δ > 1.0 log unit (increased lipophilicity for azepane) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07); comparator value estimated from fragment constant tables |
Why This Matters
For procurement decisions in drug discovery, the higher lipophilicity of the azepane derivative predicts improved passive permeability and potentially superior oral bioavailability relative to smaller-ring analogs, making it a preferred candidate for central nervous system or intracellular targets where membrane transit is rate-limiting.
- [1] PubChem Compound Summary for CID 52903113, 5-(Azepan-1-ylmethyl)-1,3,4-oxadiazole-2-thiol. Computed properties: XLogP3-AA 1.6; MW 213.30; HBD 1; HBA 4; RB 2. National Center for Biotechnology Information. Accessed 2026-05-10. View Source
- [2] PubChem Compound Summary for CID 1096485, 5-(Morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thiol. Computed XLogP3 = 0.4. National Center for Biotechnology Information. Accessed 2026-05-10. View Source
